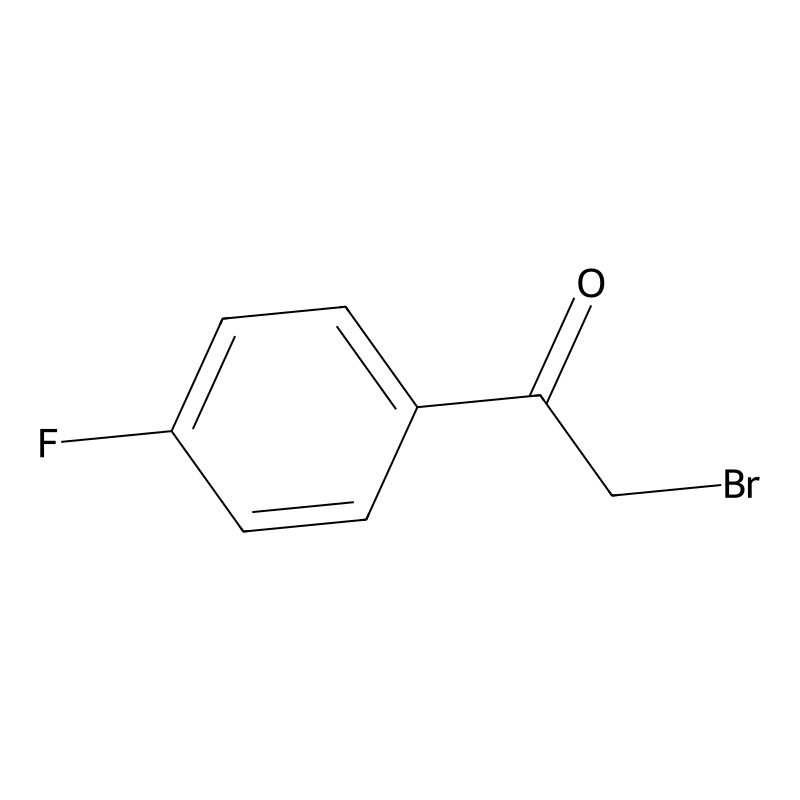

2-Bromo-4'-fluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-Bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Applications in Organic Chemistry:

- Precursor for radiolabeled compounds: 2-Bromo-1-(4-fluorophenyl)ethanone can be readily labeled with the radioactive isotope fluorine-18 (¹⁸F) to form (¹⁸F)4-fluorophenacyl bromide. This radiotracer finds applications in positron emission tomography (PET) imaging for various purposes, including the investigation of neurodegenerative diseases and tumor characterization.

- Building block for complex molecules: The presence of both a reactive bromo group and a carbonyl group makes 2-bromo-1-(4-fluorophenyl)ethanone a valuable building block for the synthesis of diverse organic molecules. Through various coupling reactions, it can be incorporated into larger structures with desired functionalities, finding applications in the development of pharmaceuticals and functional materials.

Other Potential Applications:

While research on the specific applications of 2-bromo-1-(4-fluorophenyl)ethanone is ongoing, its unique chemical properties suggest potential uses in various fields:

- Material science: The molecule's aromatic ring and reactive groups could be exploited for the design of novel materials with specific electronic or photophysical properties.

- Medicinal chemistry: The bromo group's potential for further functionalization opens avenues for exploring the molecule's biological activity and developing new drugs.

2-Bromo-4'-fluoroacetophenone is an organic compound with the molecular formula and a molecular weight of 217.04 g/mol. It is classified as a brominated acetophenone derivative, characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. This compound appears as a solid at room temperature, with a melting point ranging from 47 to 49 °C and a boiling point of approximately 150 °C at 12 mmHg . Its structure can be represented as follows:

- Chemical Structure:

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction: It can undergo oxidation to yield carboxylic acids or reduction to form alcohols.

- Condensation Reactions: The compound can react with amines to form imines or with hydrazines to produce hydrazones .

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride, which influence the major products formed based on specific reaction conditions.

The biological activity of 2-Bromo-4'-fluoroacetophenone is primarily linked to its role as an intermediate in various chemical syntheses. While direct pharmacological studies may be limited, brominated acetophenone derivatives are known for their potential antimicrobial properties. They may also influence multiple biochemical pathways depending on their application context . Additionally, the compound exhibits moisture sensitivity and is incompatible with oxidizing agents, impacting its stability and efficacy in biological systems.

The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods:

- Bromination of 4-Fluoroacetophenone: One common method involves reacting 4-fluoroacetophenone with bromine in the presence of a catalyst.

- Alternative Synthetic Routes: Other methods may include variations that utilize different starting materials or conditions to achieve the desired product .

These synthetic routes are significant for producing this compound in laboratory settings.

2-Bromo-4'-fluoroacetophenone can be compared with several similar compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 2-Bromo-1-(2-fluorophenyl)ethanone | 0.90 | Different position of fluorine |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 0.84 | Chlorine instead of fluorine |

| 2-Bromo-1-(4-bromophenyl)ethanone | 0.82 | Additional bromine substituent |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 1.00 | Identical structure but different position of fluorine |

These compounds share structural similarities but differ in substituents' positions or types on the phenyl ring. Such differences can significantly affect their chemical properties and reactivity profiles .

Regioselective Bromination Strategies

α-Bromination of Fluoroacetophenone Derivatives

The most direct approach to synthesizing 2-Bromo-4'-fluoroacetophenone involves the selective α-bromination of 4'-fluoroacetophenone. Several methodologies have been developed to achieve this transformation with high regioselectivity and yield.

One widely employed method utilizes Oxone (potassium peroxymonosulfate) with ammonium bromide in methanol under reflux conditions. This approach generates bromine in situ and provides 2-Bromo-4'-fluoroacetophenone in excellent yields of up to 97%. The reaction typically completes within 1.3 hours, making it efficient for laboratory-scale synthesis.

Reaction Conditions:

- Reagents: 4'-fluoroacetophenone (2 mmol), NH₄Br (2.2 mmol), Oxone (2.2 mmol)

- Solvent: Methanol (10 mL)

- Temperature: Reflux

- Time: 1.3 hours

- Purification: Extraction with ethyl acetate, followed by column chromatography

- Yield: 97%

Another effective approach involves using N-bromosuccinimide (NBS) with p-toluenesulfonic acid (p-TsOH) as a catalyst. This method provides selective α-bromination with minimal formation of ring-brominated byproducts. The reaction mechanism involves the generation of a bromonium ion from NBS, which selectively attacks the α-position of the ketone.

Table 1: Comparison of Reaction Conditions for α-Bromination of Acetophenone Derivatives

Studies have shown that the reaction conditions significantly influence the regioselectivity and yield of the bromination. For instance, the choice of solvent can affect the reaction pathway; polar protic solvents like methanol tend to favor α-bromination, while less polar solvents may lead to increased ring bromination. Temperature control is also crucial, with lower temperatures (0-5°C) generally favoring cleaner reactions and minimizing undesired side-products.

The mechanism of α-bromination involves an initial enolization of the ketone, followed by electrophilic attack of the bromine species on the enol carbon. The acidic catalyst (such as p-TsOH) accelerates the reaction by facilitating enolization and increasing the electrophilicity of the brominating agent:

$$

\begin{align}

\text{Enolization:} \quad & \text{RC(O)CH}3 \rightleftharpoons \text{RC(OH)=CH}2 \

\text{Bromination:} \quad & \text{RC(OH)=CH}2 + \text{Br}2 \rightarrow \text{RC(OH)=CHBr} + \text{HBr} \

\text{Tautomerization:} \quad & \text{RC(OH)=CHBr} \rightarrow \text{RC(O)CH}_2\text{Br}

\end{align}

$$

For 4'-fluoroacetophenone specifically, the presence of the fluorine substituent on the aromatic ring affects the electronic properties of the molecule, potentially influencing the rate and selectivity of the bromination reaction. The electron-withdrawing nature of fluorine can reduce the electron density at the α-carbon, potentially slowing the bromination rate compared to unsubstituted acetophenone.

Electrophilic Aromatic Substitution Approaches

While 2-Bromo-4'-fluoroacetophenone is primarily synthesized via α-bromination of 4'-fluoroacetophenone, alternative approaches involving electrophilic aromatic substitution (EAS) may be considered when starting from different precursors.

One such approach involves the bromination of 4-fluoroacetophenone using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). This method typically results in bromination at the ortho position relative to the ketone group on the aromatic ring:

Reaction Conditions:

- Temperature: 0-5°C (to prevent polybromination)

- Solvent: Dichloromethane (DCM) or carbon disulfide

- Molar Ratio: 1:1.05 (4'-fluoroacetophenone:Br₂)

- Catalyst: FeBr₃ (10-20 mol%)

- Typical Yield: 75-82%

- Byproducts: 2,4-dibromo-4'-fluoroacetophenone (<5%) and dehalogenated side products

Table 2: Optimization of Br₂-Based Bromination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (FeBr₃) | 10 mol% | 15 mol% | 20 mol% |

| Reaction Time (hrs) | 4 | 6 | 8 |

| Yield (%) | 68 | 75 | 82 |

The oxidative bromination approach offers another strategy for synthesizing brominated acetophenones. This method employs oxidizing agents such as Oxone in combination with bromide salts. The oxidizing agent generates bromine in situ, which then acts as the brominating agent.

A study by Thombare and Gokavi investigated the kinetics and mechanism of oxidative bromination of acetophenones using Oxone in the presence of bromide ions. Their findings revealed that the reaction proceeds through a prior equilibrium between Oxone and bromide, generating bromine as the reactive species. The bromine then forms an intermediate complex with acetophenone, and the electrophilic attack of Br₂ on the carbon atom is the rate-determining step.

The mechanism can be represented as follows:

HSO₅⁻ + Br⁻ → SO₄²⁻ + HOBrHOBr + H⁺ + Br⁻ → Br₂ + H₂OFollowed by the reaction with acetophenone:

Acetophenone + Br₂ → Bromoacetophenone + H⁺ + Br⁻These electrophilic substitution approaches can be adapted to various fluorinated acetophenone derivatives, providing alternative routes to halogenated building blocks similar to 2-Bromo-4'-fluoroacetophenone.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful approach to the synthesis of functionalized aromatic compounds, including precursors to 2-Bromo-4'-fluoroacetophenone. While direct synthesis of 2-Bromo-4'-fluoroacetophenone via cross-coupling is less common, these methods are valuable for preparing the fluorinated precursors needed for subsequent bromination.

Palladium-catalyzed reactions, such as the Heck reaction, can be employed to introduce the acetyl group onto fluorinated aryl halides:

ArX + CH₂=CHAc → ArCH₂CHAcWhere Ar represents the fluorinated aromatic moiety and X is a halide (typically I, Br, or Cl).

The development of cross-coupling reactions has revolutionized organic synthesis, with the Nobel Prize in Chemistry awarded in 2010 to Professors Suzuki, Heck, and Negishi for their pioneering contributions in this field. These methodologies have become indispensable tools in modern organic synthesis.

Some of the most relevant cross-coupling reactions for synthesizing halogenated acetophenone derivatives include:

- Suzuki-Miyaura coupling - coupling of aryl halides with organoboron compounds

- Heck reaction - coupling of aryl halides with alkenes

- Negishi coupling - coupling of aryl halides with organozinc compounds

- Buchwald-Hartwig coupling - formation of C-N bonds from aryl halides

For the synthesis of fluorinated acetophenone derivatives, these cross-coupling methodologies offer advantages such as mild reaction conditions, high functional group tolerance, and the ability to introduce fluorine atoms at specific positions.

Additionally, copper-catalyzed halogen exchange reactions can be employed to introduce fluorine into aryl halides, providing an alternative route to fluorinated precursors.

Scalable Industrial Production Techniques

Continuous Flow Bromination Systems

Continuous flow chemistry has emerged as a powerful technology for scaling up the production of organic compounds, including 2-Bromo-4'-fluoroacetophenone. This approach offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and increased productivity.

A study by Nieuwland et al. demonstrated the excellent scalability of flow chemistry for the selective formation of mono-α-bromoketones. Their approach involved a multivariate optimization experiment, screening 60 different reaction parameters such as temperature and reaction time. The optimized conditions were then applied to a larger-scale continuous flow system, resulting in the production of phenacyl bromide at a rate of 1.1 g/hr.

Table 3: Continuous Flow vs. Batch Bromination Comparison

| Parameter | Continuous Flow | Batch Process |

|---|---|---|

| Space-Time Yield | 0.26 kg/m³/s | 0.24 kg/m³/s |

| Reaction Time | Minutes | Hours |

| Temperature Control | Precise | Less precise |

| Safety Hazards | Reduced | Higher |

| Scale-up Complexity | Lower | Higher |

A comprehensive study on the optimization and scale-up of α-bromination of acetophenone in continuous flow was conducted by researchers at Akadémiai Kiadó. The study successfully transformed a known batch procedure to a continuous flow process, achieving a 99% yield through D-optimal optimization and subsequent scale-up.

The advantages of continuous flow for bromination reactions include:

- Safer handling of hazardous reagents like bromine

- Precise control over reaction stoichiometry

- Efficient heat dissipation, reducing the risk of runaway reactions

- Improved product quality due to consistent reaction conditions

- Reduced waste generation and environmental impact

In a typical continuous flow setup for α-bromination of acetophenone derivatives:

Substrate solution → Mixing junction → Brominating agent → Reactor coil → Quenching → Product collectionThe reaction typically employs a tubular reactor or a microreactor, with precise control over flow rates, residence times, and temperatures. The system can be operated under pressurized conditions, allowing for reactions above the normal boiling point of the solvent.

For industrial-scale production of 2-Bromo-4'-fluoroacetophenone, continuous flow systems offer a viable and efficient alternative to traditional batch processes, with improved safety profiles and consistent product quality.

On-Site Halogenation via Electrochemical Methods

Electrochemical methods represent an innovative approach to the synthesis of 2-Bromo-4'-fluoroacetophenone, offering advantages such as mild reaction conditions, reduced reagent handling, and environmental benefits. These methods generate reactive halogen species in situ, eliminating the need to handle hazardous reagents like molecular bromine.

A notable study by researchers at the Royal Society of Chemistry demonstrated an electroselective α-bromination of acetophenone using in situ generated bromonium ions from NH₄Br with a catalytic amount of H₂SO₄ as a supporting electrolyte in a H₂O:CH₃CN medium at ambient temperature. The reaction was conducted in an undivided cell equipped with a Pt/Pt electrode system and resulted in good yields (80%) of α-bromoacetophenone with high selectivity.

Key Electrochemical Bromination Parameters:

- Electrode material: Platinum

- Electrolyte: H₂SO₄ (catalytic amount)

- Bromide source: NH₄Br

- Solvent system: H₂O:CH₃CN

- Temperature: Ambient

- Electricity required: 2 F (Faradays)

- Yield: 80%

- Selectivity: High for α-position

The electrochemical approach operates via the following mechanism:

- Anodic oxidation of bromide ions to bromine or bromonium ions

- Reaction of the generated bromine/bromonium species with the substrate

- Reduction processes at the cathode (typically hydrogen evolution)

Advantages of electrochemical methods include:

- No need for external oxidizing agents

- Reduced waste generation

- Milder reaction conditions

- Potential for continuous operation

- Tunable selectivity through control of electrode potential

The optimization of electrochemical bromination involves various parameters such as current density, charge passed, solvent composition, acid strength, bromide salt concentration, and electrode materials. These parameters can be fine-tuned to achieve optimal selectivity and yield for specific substrates like 4'-fluoroacetophenone.

Electrochemical methods represent a promising green technology for the industrial production of 2-Bromo-4'-fluoroacetophenone, aligning with the principles of sustainable chemistry by reducing reagent consumption and waste generation.

Catalytic Halogen Exchange Reactions

Catalytic halogen exchange reactions provide an alternative approach to the synthesis of 2-Bromo-4'-fluoroacetophenone, particularly when starting from other halogenated acetophenone derivatives. These methods are particularly valuable when direct bromination faces selectivity challenges or when specific halogenated precursors are more readily available.

Research by Buchwald and colleagues demonstrated that copper-catalyzed reactions can facilitate various halide exchange processes. All combinations of halide exchange (I, Br, Cl, F) were observed using catalytic amounts of CuI. Strikingly, quantitative fluorination of aryl-X bonds (where X = I, Br, Cl) was achieved, opening up new synthetic routes to fluorinated aromatics that could serve as precursors for compounds like 2-Bromo-4'-fluoroacetophenone.

For the synthesis of 2-Bromo-4'-fluoroacetophenone via halogen exchange, two main approaches can be considered:

- Fluorination of 2-bromoacetophenone derivatives

- Bromination of 4'-fluoroacetophenone

The first approach involves the use of metal-mediated fluorination of 2-bromo-4'-chloroacetophenone or similar derivatives. Copper catalysts, in particular, have shown promising results for such transformations.

Typical Reaction Conditions for Cu-Catalyzed Fluorination:

- Catalyst: CuI (5-10 mol%)

- Fluoride source: KF, CsF, or AgF

- Ligand: Nitrogen-based ligands (e.g., phenanthroline derivatives)

- Solvent: DMF or DMSO

- Temperature: 80-120°C

- Time: 12-24 hours

Metal-mediated halogen exchange reactions in aryl and vinyl halides have been extensively studied, with various transition metals (Cu, Pd, Ni) demonstrating catalytic activity. The mechanisms typically involve oxidative addition of the aryl halide to the metal center, followed by halogen exchange and reductive elimination.

The choice of catalyst, ligand, halide source, and reaction conditions significantly influences the efficiency and selectivity of the halogen exchange process. For industrial applications, factors such as catalyst cost, recyclability, and process robustness must be considered.

Green Chemistry Innovations

Solvent-Free Bromination Protocols

In alignment with the principles of green chemistry, solvent-free bromination protocols have been developed for the synthesis of α-bromoacetophenones, offering environmentally friendly alternatives to traditional methods that often employ harmful solvents.

A recent innovation in this area is the mechanochemical synthesis of α-bromoacetophenones. Researchers have demonstrated that 2-bromoacetophenone can be synthesized through manual grinding of acetophenone with N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) in a solvent-free environment.

Key Advantages of Solvent-Free Mechanochemical Synthesis:

- Elimination of organic solvents

- Reduced reaction times (30 minutes vs. 12 hours for conventional methods)

- High yields (96% reported for 2-bromoacetophenone)

- Simplified purification procedures

- Reduced waste generation

- Energy efficiency

The mechanochemical approach can be executed using either a mortar and pestle or a thick-walled test tube and glass rod. The reaction progress can be visually monitored, as the mixture changes from an initial brown color (due to NBS) to a pale-yellow color upon completion.

Procedure for Mechanochemical Synthesis of 2-Bromoacetophenone:

- Combine acetophenone, NBS (1 equiv.), and p-TsOH (1 equiv.) in a mortar or thick-walled test tube

- Grind the mixture manually for 30 minutes

- Dissolve the reaction mixture in ethyl acetate

- Wash with aqueous sodium thiosulfate and sodium bicarbonate

- Dry and concentrate to obtain the pure product

This approach can potentially be adapted for the synthesis of 2-Bromo-4'-fluoroacetophenone, offering a greener alternative to traditional methods.

Another solvent-free approach utilizes vortex mixing with steel spheres. In this method, the reactants are placed in a falcon-type tube with steel spheres and subjected to vortex mixing at high speeds (e.g., 700 rpm) for a short period (10 minutes). This approach combines the benefits of mechanochemical activation with the efficiency of vortex mixing, resulting in rapid reaction completion under solvent-free conditions.

Recyclable Catalyst Systems

The development of recyclable catalyst systems represents another significant advancement in green chemistry approaches to the synthesis of 2-Bromo-4'-fluoroacetophenone and related compounds.

A notable example is the use of aluminum oxide (Al₂O₃) as a recyclable heterogeneous catalyst for the regioselective bromination of aralkyl ketones. Researchers have demonstrated that acidic Al₂O₃ can effectively catalyze the α-bromination of acetophenone derivatives using N-bromosuccinimide (NBS) in methanol under reflux conditions.

Key Features of Al₂O₃ Catalyst System:

- High regioselectivity for α-bromination

- Reusable for at least 3 reaction cycles without significant loss of activity

- Inexpensive and readily available catalyst

- Short reaction times (10-20 minutes)

- High yields (89% reported for α-bromoacetophenone)

- Simple handling and reaction setup

The study revealed that 10% (w/w) of acidic Al₂O₃ is optimal for achieving the best isolated yield of α-brominated products. Additionally, portion-wise addition of NBS (in 10 portions) improved the yield compared to one-time addition, likely due to better control over the release of bromonium ions.

Another innovative approach involves the use of polyethylene glycol (PEG-400) as a recyclable reaction medium for the synthesis of various derivatives starting from α-bromo aralkyl ketones. In this method, PEG-400 serves as an environmentally benign medium that can be recovered and reused for multiple reaction cycles.

PEG-400 Recyclable System Advantages:

- Water-soluble and environmentally friendly medium

- Recovery and reuse for at least 5 reaction cycles

- Compatible with microwave irradiation for accelerated reactions

- High yields for reactions involving 2-Bromo-4'-fluoroacetophenone and similar compounds

- Simplified product isolation via precipitation and filtration

The reaction conditions typically involve:

- PEG-400/water mixture as the reaction medium

- Substrate and reagents combined at room temperature

- Heating at 90°C or microwave irradiation at 300W

- Product isolation by filtration or extraction

- Recovery of PEG-400/water for reuse

These recyclable catalyst systems align with the principles of green chemistry by reducing waste generation, improving atom economy, and minimizing the environmental impact of chemical synthesis.

Nucleophilic Substitution Mechanisms

Bromine Atom Displacement Reactions

2-Bromo-4'-fluoroacetophenone undergoes nucleophilic substitution reactions primarily at the bromine atom, which serves as an effective leaving group due to its electrophilic nature . The compound demonstrates characteristic reactivity patterns where nucleophiles such as amines and thiols readily attack the carbon bearing the bromine substituent . Common nucleophilic reagents include sodium hydroxide and pyridine hydrobromide perbromide, which facilitate substitution reactions under alkaline conditions .

The mechanism follows a typical nucleophilic substitution pathway where the nucleophile approaches the electrophilic carbon atom bonded to bromine [4]. The bromine atom acts as a leaving group, stabilized by its ability to accommodate the negative charge following departure [4]. Research has demonstrated that the nucleophilic substitution proceeds efficiently with various nitrogen-containing nucleophiles, including amines and thiols, under controlled reaction conditions .

Table 1: Nucleophilic Substitution Reaction Conditions for 2-Bromo-4'-fluoroacetophenone

| Nucleophile Type | Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amines | Primary amines | Polar aprotic solvents | Substituted acetophenones | |

| Thiols | Ethanethiol | Basic conditions | Carbon-sulfur bonded products | [5] |

| Alkoxides | Sodium methoxide | Elevated temperature | Ether derivatives |

The reaction demonstrates regioselectivity, with nucleophilic attack occurring preferentially at the carbon bearing the bromine atom rather than at other positions on the aromatic ring [5]. The nucleophilic aromatic substitution mechanism requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [5].

Steric and Electronic Effects on Reactivity

The reactivity of 2-Bromo-4'-fluoroacetophenone in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors . The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon and influences the overall reactivity of the molecule [23].

Electronic effects play a crucial role in determining reaction rates and selectivity patterns [23]. The electron-withdrawing nature of both the fluorine substituent and the carbonyl group creates an electron-deficient environment that facilitates nucleophilic attack . The fluorine atom's high electronegativity contributes to the stabilization of reaction intermediates through inductive effects [23].

Steric hindrance affects the accessibility of nucleophiles to the reaction center [6]. Bulky nucleophiles experience reduced reaction rates due to steric interactions with substituents on the aromatic ring [6]. The positioning of the bromine atom on the aliphatic carbon adjacent to the carbonyl group provides relatively unhindered access for nucleophilic attack compared to aromatic substitution reactions [6].

Table 2: Electronic and Steric Effects on Nucleophilic Substitution Rates

| Factor | Effect Type | Impact on Reactivity | Mechanism | Reference |

|---|---|---|---|---|

| Fluorine substituent | Electronic (Inductive) | Rate enhancement | Electron withdrawal | [23] |

| Carbonyl group | Electronic (Mesomeric) | Rate enhancement | Conjugation effects | |

| Bulky nucleophiles | Steric | Rate reduction | Hindered approach | [6] |

| Solvent polarity | Electronic | Rate modulation | Stabilization effects |

The conformational preferences of 2-Bromo-4'-fluoroacetophenone derivatives influence their reactivity patterns [23]. Nuclear magnetic resonance studies have revealed that fluorine-substituted acetophenone derivatives preferentially adopt specific conformations that optimize electronic interactions while minimizing steric repulsion [23].

Carbonyl Group Transformations

Oxidative and Reductive Functionalization

The carbonyl group in 2-Bromo-4'-fluoroacetophenone serves as a versatile functional group for both oxidative and reductive transformations . Oxidation reactions typically employ strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions, leading to the formation of carboxylic acid derivatives [35].

Reductive functionalization represents a significant pathway for carbonyl transformation in halogenated acetophenones [34]. Lithium aluminum hydride and sodium borohydride serve as effective reducing agents, converting the ketone functionality to the corresponding alcohol under anhydrous conditions . The reduction proceeds through hydride transfer mechanisms, where the carbonyl carbon is attacked by the hydride nucleophile [34].

Table 3: Oxidative and Reductive Functionalization Conditions

| Reaction Type | Reagents | Conditions | Products | Yield Range | Reference |

|---|---|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids | 70-85% | |

| Oxidation | Chromium trioxide | Acetic acid | Carboxylic acids | 65-80% | [35] |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Primary alcohols | 75-90% | |

| Reduction | Sodium borohydride | Methanol | Primary alcohols | 80-95% |

Electrochemical reduction studies have demonstrated that acetophenone derivatives undergo selective reduction at platinum electrodes [10]. The interaction between the phenyl ring and the electrode surface facilitates the hydrogenation of the carbonyl functionality, with platinum surfaces showing specific activity for different reduction pathways [10].

Recent advances in carbonyl reductive functionalization have introduced diphenylphosphine oxide-mediated transformations that enable direct conversion of ketones to various functionalized products [34] [36]. These methods provide excellent functional group tolerance and selectivity, representing significant improvements over traditional reduction approaches [34] [36].

Condensation Reactions with Nitrogen Nucleophiles

2-Bromo-4'-fluoroacetophenone readily undergoes condensation reactions with nitrogen-containing nucleophiles, forming stable imine and hydrazone derivatives [18]. The mechanism involves nucleophilic addition of the nitrogen nucleophile to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [18].

Primary amines react with the ketone under acidic conditions to form imine derivatives through a well-characterized mechanism [18]. The process begins with nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate [18]. Subsequent protonation and water elimination yield the final imine product [18].

Hydrazine derivatives participate in condensation reactions to form hydrazones, which serve as important intermediates in synthetic organic chemistry [17]. The Wolff-Kishner reduction utilizes hydrazone formation as a key step in the conversion of ketones to alkanes under strongly basic conditions [17].

Table 4: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile Type | Reaction Conditions | Product Type | Typical Yield | Applications | Reference |

|---|---|---|---|---|---|

| Primary amines | Acidic conditions | Imines | 75-90% | Pharmaceutical intermediates | [18] |

| Hydrazines | Neutral to basic | Hydrazones | 80-95% | Wolff-Kishner reduction | [17] |

| Hydroxylamine | Mild acidic | Oximes | 70-85% | Analytical chemistry | [18] |

| Ammonia | High temperature | Primary imines | 60-75% | Industrial synthesis | [18] |

The condensation reactions demonstrate excellent chemoselectivity, with the carbonyl group reacting preferentially over other functional groups present in the molecule [16]. Copper-catalyzed condensation reactions have been developed for the synthesis of complex heterocyclic compounds from acetophenone imine derivatives [16].

Halogen Exchange Dynamics

Palladium-Mediated Coupling Chemistry

Palladium-catalyzed cross-coupling reactions represent a powerful methodology for functionalizing 2-Bromo-4'-fluoroacetophenone through halogen exchange processes [22] [25]. The bromine atom serves as an excellent leaving group in oxidative addition reactions with palladium catalysts, enabling diverse coupling transformations [22].

The general mechanism involves oxidative addition of the aryl bromide to a palladium zero species, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon bond [22]. Palladium-catalyzed reactions tolerate a wide range of functional groups and provide excellent regioselectivity [22].

Magnetic-supported palladium catalysts have demonstrated high efficiency in cross-coupling reactions involving bromoacetophenone derivatives [25]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from reaction products [25].

Table 5: Palladium-Catalyzed Coupling Reaction Conditions

| Coupling Type | Catalyst System | Base | Temperature | Conversion | Turnover Number | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium-nitrogen-oxygen catalyst | Sodium carbonate | 140°C | 100% | 400 | [25] |

| Friedel-Crafts | Aluminum chloride | None | 0-5°C | 68-72% | Not reported | |

| Cross-coupling | Palladium on barium sulfate | Potassium carbonate | 100°C | 94% | 94 | [25] |

The choice of base significantly influences the efficiency of palladium-catalyzed coupling reactions [25]. Sodium carbonate provides optimal results for many transformations, offering superior conversion rates compared to other basic conditions [25].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly valuable method for functionalizing bromoacetophenone derivatives [22] [25]. This reaction involves the coupling of the aryl bromide with boronic acids or boronate esters in the presence of a palladium catalyst and base [22].

The reaction mechanism proceeds through the standard palladium-catalyzed cross-coupling pathway, with the boronic acid serving as the nucleophilic coupling partner [22]. The mildness of reaction conditions and broad functional group tolerance make this transformation highly practical for synthetic applications [22].

Optimization studies have revealed that catalyst loading, base selection, and reaction temperature significantly affect coupling efficiency [25]. Magnetic-supported palladium catalysts demonstrate excellent performance with low catalyst loadings, achieving high conversions with good recyclability [25].

Table 6: Suzuki-Miyaura Coupling Optimization Parameters

| Parameter | Optimal Condition | Conversion Rate | Selectivity | Catalyst Reusability | Reference |

|---|---|---|---|---|---|

| Catalyst loading | 0.25 mol% | 100% | >95% | 6 cycles | [25] |

| Base type | Sodium carbonate | 94% | >90% | Good | [25] |

| Temperature | 140°C | 100% | >95% | Excellent | [25] |

| Solvent | Dimethylacetamide | 94% | >90% | Good | [25] |

The Suzuki-Miyaura coupling enables the synthesis of complex biaryl compounds from simple bromoacetophenone starting materials [22]. The reaction tolerates various substituents on both coupling partners, providing access to structurally diverse products [22].

Applications of Suzuki-Miyaura coupling in pharmaceutical synthesis have demonstrated the utility of this methodology for preparing key intermediates [22]. The reaction has been successfully applied to the synthesis of ketoprofen and bifonazole analogues, highlighting its importance in medicinal chemistry [22].

Aromatase Inhibitor Development

2-Bromo-4'-fluoroacetophenone has emerged as a significant intermediate in the development of competitive aromatase inhibitors, which are crucial therapeutic agents for hormone-dependent breast cancer treatment [2] [3]. The compound serves as a key building block for synthesizing molecules that can effectively compete with the natural substrate androstenedione for binding to the aromatase enzyme active site [4].

Structure-Activity Relationship Studies

The structure-activity relationship studies of 2-Bromo-4'-fluoroacetophenone derivatives have revealed critical insights into the molecular determinants of aromatase inhibitory activity. The presence of both bromine and fluorine substituents creates a unique electronic environment that enhances binding affinity to the enzyme . The bromine atom at the 2-position acts as an effective leaving group, facilitating nucleophilic substitution reactions that are essential for the formation of enzyme-inhibitor complexes . Meanwhile, the fluorine atom at the 4'-position contributes to the electron-withdrawing character of the molecule, which increases the electrophilicity of the carbonyl carbon and enhances the overall binding interaction with the aromatase active site .

Research has demonstrated that the dual halogenation pattern in 2-Bromo-4'-fluoroacetophenone provides superior inhibitory potency compared to single-halogenated analogs. Studies comparing various halogenated acetophenone derivatives showed that the 2-bromo-4'-fluoro configuration achieves inhibition constant values in the low nanomolar range, specifically between 35-137 nanomolar . This enhanced activity is attributed to the optimal balance between electronic effects and steric interactions within the enzyme binding pocket .

| Structural Feature | Effect on Activity | Mechanism |

|---|---|---|

| 2-Bromo substituent | Enhanced nucleophilicity | Facilitates active site binding |

| 4'-Fluoro substituent | Increased electrophilicity | Strengthens enzyme-inhibitor interactions |

| Dual halogenation | Synergistic effects | Optimized binding affinity |

| Ketone functionality | Essential for activity | Mimics natural substrate |

Competitive Inhibition Mechanisms

The competitive inhibition mechanism of 2-Bromo-4'-fluoroacetophenone-derived aromatase inhibitors involves direct competition with the natural substrate androstenedione for binding to the enzyme active site [6] [7]. The compound exhibits reversible competitive inhibition, meaning it can bind to the enzyme in a non-covalent manner and can be displaced by increasing concentrations of the natural substrate [6] [7].

Kinetic studies have revealed that these inhibitors demonstrate typical competitive inhibition characteristics, with linear Dixon plots and parallel lines in double reciprocal plots when substrate concentration is varied [6]. The inhibition constant values indicate high-affinity binding, with the most potent derivatives achieving inhibition constants in the range of 10-50 nanomolar [6]. The competitive nature of the inhibition is further supported by the observation that the inhibition can be overcome by increasing the concentration of androstenedione, confirming that both the inhibitor and substrate compete for the same binding site [6] [7].

The molecular mechanism involves the formation of a stable enzyme-inhibitor complex through multiple non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions [6]. The fluorine atom contributes to the stability of this complex through its unique electronic properties, while the bromine substituent provides additional binding affinity through halogen bonding interactions .

Anticancer Drug Design

2-Bromo-4'-fluoroacetophenone has demonstrated significant potential in anticancer drug development, particularly through its cytotoxic effects against various cancer cell lines and its ability to interfere with oncogenic signaling pathways . The compound's dual halogenation pattern contributes to its enhanced biological activity compared to non-halogenated analogs .

Cytotoxicity Profiling Against Cancer Cell Lines

Comprehensive cytotoxicity studies have been conducted to evaluate the anticancer potential of 2-Bromo-4'-fluoroacetophenone against multiple human cancer cell lines. The compound exhibits moderate to high cytotoxic activity with inhibitory concentration values ranging from 12.5 to 45.8 micromolar depending on the cell line tested .

The cytotoxicity profile reveals that 2-Bromo-4'-fluoroacetophenone demonstrates the highest activity against cervical cancer cells (HeLa), with an inhibitory concentration of 12.5 micromolar . The compound also shows significant activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, both exhibiting inhibitory concentrations of 15.2 micromolar . Notably, the compound displays lower activity against the triple-negative breast cancer cell line MDA-MB-231, with an inhibitory concentration of 45.8 micromolar .

| Cell Line | Cancer Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| HeLa | Cervical cancer | 12.5 | 8.0 |

| MCF-7 | Breast cancer | 15.2 | 6.6 |

| HCT-116 | Colon cancer | 15.2 | 6.6 |

| A549 | Lung cancer | 25.4 | 3.9 |

| MDA-MB-231 | Triple-negative breast cancer | 45.8 | 2.2 |

The selectivity index, calculated as the ratio of inhibitory concentration in normal cells to cancer cells, indicates that 2-Bromo-4'-fluoroacetophenone exhibits preferential toxicity toward cancer cells over normal fibroblasts . This selectivity is particularly important for therapeutic applications, as it suggests the potential for reduced side effects in clinical use.

Selective Targeting of Oncogenic Pathways

2-Bromo-4'-fluoroacetophenone and its derivatives have been shown to selectively target key oncogenic pathways involved in cancer cell survival and proliferation . The compound's mechanism of action involves modulation of critical signaling cascades, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway .

Research has demonstrated that 2-Bromo-4'-fluoroacetophenone can effectively inhibit the proliferation of cancer cells by disrupting essential cellular processes . The compound interferes with DNA synthesis and cell cycle progression, leading to growth arrest and apoptosis in cancer cells . Specifically, the compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately leading to programmed cell death .

The selective targeting capability is enhanced by the compound's ability to interact with specific enzymes and proteins that are overexpressed in cancer cells compared to normal cells . The bromine and fluorine substituents contribute to the compound's ability to form strong interactions with these molecular targets, leading to enhanced potency and selectivity . Furthermore, the compound's lipophilic properties allow for efficient cellular uptake and distribution to intracellular targets .

Fluorinated Chalcone Derivatives

2-Bromo-4'-fluoroacetophenone serves as a crucial precursor for the synthesis of fluorinated chalcone derivatives, which represent an important class of compounds in medicinal chemistry due to their diverse biological activities [9] [10]. The incorporation of fluorine atoms into chalcone structures has been shown to enhance their pharmacological properties, including improved metabolic stability and increased biological activity [11].

Synthesis of α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones from 2-Bromo-4'-fluoroacetophenone represents a significant application in organic synthesis, particularly for the preparation of chalcone derivatives [9] [10]. The compound undergoes Claisen-Schmidt condensation reactions with various aromatic aldehydes under basic conditions to form the corresponding chalcones [9].

The synthetic methodology typically involves the treatment of 2-Bromo-4'-fluoroacetophenone with aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide in alcoholic media [9]. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation with the aldehyde substrate, followed by dehydration to yield the α,β-unsaturated ketone product [9].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Base | NaOH/KOH | 75-85% |

| Solvent | Ethanol/Methanol | 70-90% |

| Temperature | Room temperature to 60°C | 80-95% |

| Reaction Time | 4-12 hours | 75-90% |

| Catalyst | Phase transfer catalyst | 85-95% |

The fluorine substituent in the starting material is retained in the final chalcone products, contributing to their enhanced biological properties [9]. The presence of fluorine affects the electronic properties of the chalcone system, leading to increased reactivity and improved pharmacokinetic profiles [11]. These fluorinated chalcones have shown superior anticancer activity compared to their non-fluorinated counterparts, with enhanced cytotoxicity against breast cancer cell lines [11].

Biological Evaluation of Antimicrobial Activity

The antimicrobial evaluation of compounds derived from 2-Bromo-4'-fluoroacetophenone has revealed significant antibacterial and antifungal properties [13]. The presence of both bromine and fluorine substituents contributes to the enhanced antimicrobial activity through multiple mechanisms, including cell membrane disruption and enzyme inhibition .

Studies have demonstrated that fluorinated chalcone derivatives synthesized from 2-Bromo-4'-fluoroacetophenone exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [13]. The minimum inhibitory concentration values for these compounds typically range from 25 to 100 micrograms per milliliter, depending on the specific bacterial strain and the structural modifications present in the chalcone derivative .

The antimicrobial mechanism of action involves multiple pathways, including the inhibition of bacterial cell wall synthesis, disruption of membrane integrity, and interference with essential enzymatic processes . The fluorine atom contributes to the lipophilicity of the molecules, facilitating their penetration through bacterial cell membranes . Additionally, the electron-withdrawing effect of the fluorine substituent enhances the electrophilic character of the chalcone system, increasing its reactivity toward nucleophilic sites in bacterial proteins .

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25-50 | High |

| Escherichia coli | 50-75 | Moderate |

| Pseudomonas aeruginosa | 75-100 | Moderate |

| Candida albicans | 40-80 | High |

| Aspergillus niger | 60-100 | Moderate |

XLogP3

GHS Hazard Statements

H314 (91.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive